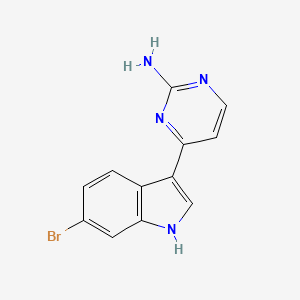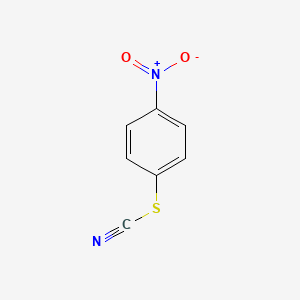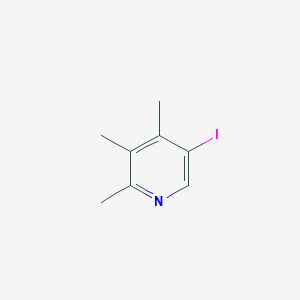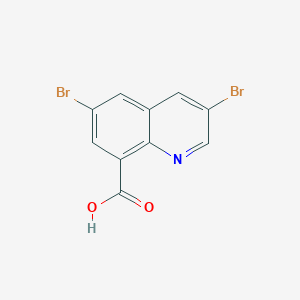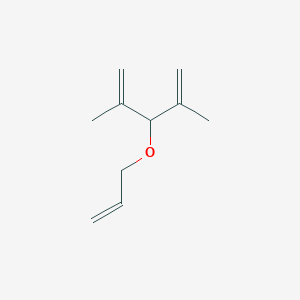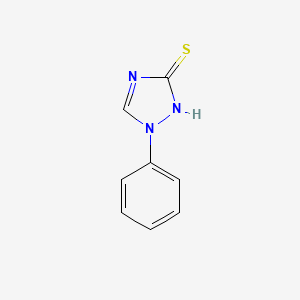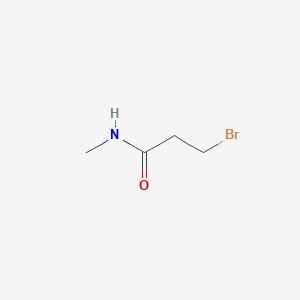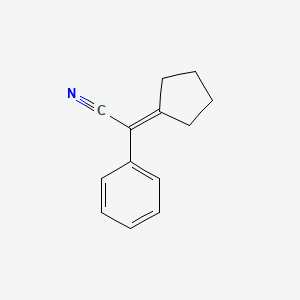
Cyclopentylidenephenylacetonitrile
Overview
Description
Cyclopentylidenephenylacetonitrile is a chemical compound with the molecular formula C13H13N . It has a molecular weight of 183.2490 .
Molecular Structure Analysis
Cyclopentylidenephenylacetonitrile contains a total of 28 bonds, including 15 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nitrile (aliphatic) .Scientific Research Applications
Scientific Research Applications of Cyclopentylidenephenylacetonitrile
1. Chemical Biology and Defense Mechanisms in Insects Phenylacetonitrile, a structurally related compound to Cyclopentylidenephenylacetonitrile, has been identified in the study of locusts' defense mechanisms. It acts as an olfactory aposematic signal and a precursor to toxic hydrogen cyanide, offering protection against predation. The biosynthesis of this compound in locusts is catalyzed by a specific cytochrome P450 enzyme, revealing an intricate chemical defense strategy in these insects (Wei et al., 2019).
2. Pharmaceutical Applications in Drug Design Cyclopentylidenephenylacetonitrile's structural analog, arylacetonitrile, demonstrates its significance in medicinal chemistry. It serves as a versatile building block for constructing heterocyclic scaffolds, leading to diverse biologically active structures in drug discovery. This highlights its potential in the synthesis of novel therapeutic agents (Lindsay-Scott & Gallagher, 2017).
3. Role in Chemoselective Cyclization An organic molecule, phenylacetonitrile, demonstrates the ability to promote chemoselective cyclization of certain nitriles to create novel chromone scaffolds. This suggests the potential of Cyclopentylidenephenylacetonitrile in similar chemoselective synthesis processes, contributing to the development of new molecular structures in organic chemistry (Huang et al., 2012).
properties
IUPAC Name |
2-cyclopentylidene-2-phenylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNFRAFCXNVDLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C2=CC=CC=C2)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334180 | |
| Record name | Cyclopentylidenephenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentylidenephenylacetonitrile | |
CAS RN |
21713-75-7 | |
| Record name | Cyclopentylidenephenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




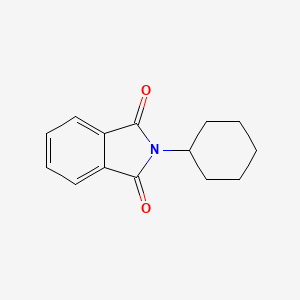
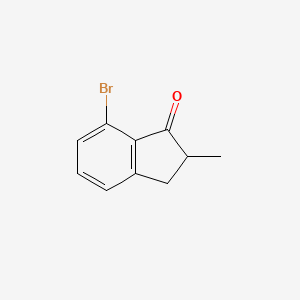
![Thieno[2,3-B]pyridin-4-amine](/img/structure/B3049638.png)

